molecular formula C14H13N B3049079 1-Ethyl-9H-carbazole CAS No. 19275-57-1

1-Ethyl-9H-carbazole

Cat. No.: B3049079
CAS No.: 19275-57-1
M. Wt: 195.26 g/mol
InChI Key: HOQAPVYOGBLGOC-UHFFFAOYSA-N
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Description

1-Ethyl-9H-carbazole is an aromatic heterocyclic organic compound. It consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, where an ethyl group is attached to the nitrogen atom. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-9H-carbazole can be synthesized through various methods. One common approach involves the alkylation of carbazole with ethyl halides in the presence of a base. For instance, carbazole can be reacted with ethyl bromide in the presence of potassium carbonate to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of solvents like dimethylformamide or dimethyl sulfoxide can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-9H-carbazole and its derivatives involves interaction with various molecular targets and pathways. For example, some derivatives act as anticancer agents by reactivating the P53 molecular signaling pathway. Others exhibit antifungal activity by influencing the RAS-MAPK pathway. Additionally, certain derivatives show anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase signaling pathway .

Comparison with Similar Compounds

1-Ethyl-9H-carbazole can be compared with other carbazole derivatives such as:

    9H-carbazole: The parent compound without the ethyl group.

    3,6-Dibromo-9H-carbazole: A halogenated derivative with bromine atoms at the 3 and 6 positions.

    N-Vinylcarbazole: A derivative with a vinyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .

Properties

IUPAC Name

1-ethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQAPVYOGBLGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496223
Record name 1-Ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19275-57-1
Record name 1-Ethylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019275571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYLCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85CWW1H6Z4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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